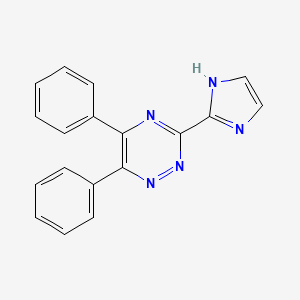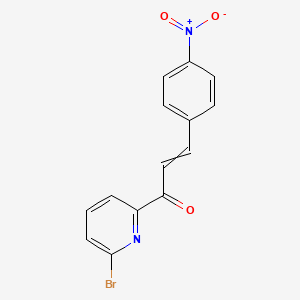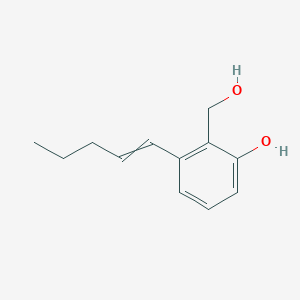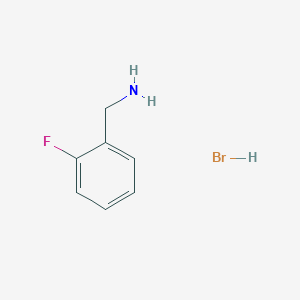
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that contains both imidazole and triazine rings. These types of compounds are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole with 2,4,6-triphenyl-1,3,5-triazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the biological context and the specific target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-imidazole: Shares the imidazole ring but lacks the triazine moiety.
2,4,6-Triphenyl-1,3,5-triazine: Contains the triazine ring but lacks the imidazole moiety.
3-(4,5-Diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: A structurally related compound with different substituents.
Uniqueness
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to the combination of imidazole and triazine rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
602279-16-3 |
|---|---|
Fórmula molecular |
C18H13N5 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
3-(1H-imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C18H13N5/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)22-23-18(21-15)17-19-11-12-20-17/h1-12H,(H,19,20) |
Clave InChI |
BASBKMMUGXARNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CN3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)





![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
